2,3-Bis(4-bromophenyl)fumaronitrile

Vue d'ensemble

Description

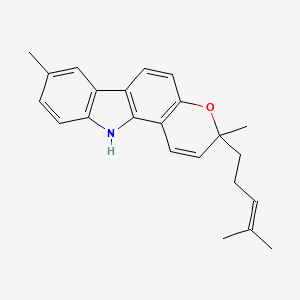

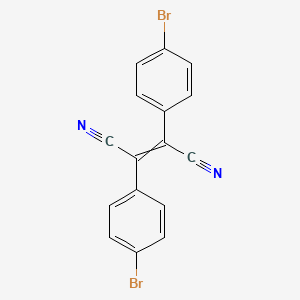

2,3-Bis(4-bromophenyl)fumaronitrile is a chemical compound with the formula C16H8Br2N2. Its molecular weight is 388.06g/mol .

Synthesis Analysis

The synthesis of 2,3-bis(4-bromophenyl)fumaronitrile involves the use of 2-(4-bromophenyl)acetonitrile and I2 dissolved in diethyl ether under nitrogen. The system temperature is stabilized at -78 °C, and sodium methylate is added to the reaction system and stirred for 30 minutes .Molecular Structure Analysis

The molecular structure of 2,3-Bis(4-bromophenyl)fumaronitrile is characterized by a relatively large dipole moment of the charge transfer state . The InChI code for this compound is InChI=1S/C16H8Br2N2/c17-13-5-1-11 (2-6-13)15 (9-19)16 (10-20)12-3-7-14 (18)8-4-12/h1-8H .Physical And Chemical Properties Analysis

The compound has a molecular weight of 388.06 g/mol. It has a topological polar surface area of 47.6 Ų and a complexity of 419. It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds . The compound has a melting point of 216-217 °C and a predicted boiling point of 465.8±45.0 °C .Applications De Recherche Scientifique

- A derivative of BPBN, 2,3-bis(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)fumaronitrile (TPATCN) , exhibits strong near-infrared (NIR) fluorescence. Devices based on TPATCN demonstrate efficient NIR emission, making it valuable for optoelectronic applications .

- Researchers have explored BPBN-based π-conjugated donor–acceptor molecular systems. These systems exhibit stimuli-responsive luminescence, which can be modulated by external factors such as light exposure .

- Crystals of BPBN have been grown, resulting in both a conventional polymorph and a new, unforeseen polymorph. The conventional form appears less thermodynamically stable, highlighting the importance of understanding crystal structures for material properties .

- BPBN derivatives, such as trans-DFC (prepared via Suzuki coupling), undergo photoisomerization after UV exposure. These compounds have potential applications in molecular switches and optoelectronic devices .

- BPBN serves as a ligand for cross-linked COF/MOF networks, contributing to the development of porous materials with tunable properties .

- BPBN-based organic π-conjugated semiconducting chromophores, like RCNR, have been investigated for solution-processed small molecule organic solar cells. These devices exhibit moderate power conversion efficiency, making them relevant for renewable energy applications .

Organic Light-Emitting Diodes (OLEDs) and Small Molecule Organic Solar Cells (SMOSCs)

Photo- and Electroluminescence Modulation

Crystal Polymorphism Studies

Cyano-Substituted Fumaronitrile Derivatives

Cross-Linked COF/MOF Networks

Power Conversion Efficiency in Organic Solar Cells

Mécanisme D'action

Target of Action

2,3-Bis(4-bromophenyl)fumaronitrile is a member of the fumaronitrile family . It is primarily used as a bridging ligand linker for Covalent Organic Frameworks (COFs) in the application of Organic Light Emitting Diodes (OLEDs) and small molecule organic solar cells (SMOSCs) .

Mode of Action

The compound interacts with its targets through a carbon-carbon (C-C) coupling reaction . For instance, it reacts with 4-(carbazol-9-yl)phenylboronic acid to produce a stimuli-responsive fluorophoric molecule .

Biochemical Pathways

The biochemical pathways affected by 2,3-Bis(4-bromophenyl)fumaronitrile are primarily related to the production of light and energy. The compound’s interaction with its targets leads to the creation of molecules that can switch emission color between green and orange in the solid state upon grinding, heating, and exposure to chemical vapor .

Pharmacokinetics

Its molecular weight is 38806 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the compound’s action is the production of molecules with unique optical properties. For example, the Near-Infrared (NIR) fluorescent compound 2,3-bis(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)fumaronitrile (TPATCN), which contains a fumaronitrile component, exhibits strong NIR fluorescence with thin film quantum efficiency of 33% and crystal efficiency of 72% .

Action Environment

The action of 2,3-Bis(4-bromophenyl)fumaronitrile can be influenced by environmental factors such as temperature and exposure to light. For instance, the emission color of the resulting molecules can switch between green and orange in the solid state upon grinding, heating, and exposure to chemical vapor .

Propriétés

IUPAC Name |

2,3-bis(4-bromophenyl)but-2-enedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2N2/c17-13-5-1-11(2-6-13)15(9-19)16(10-20)12-3-7-14(18)8-4-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHQRUSYDYNSTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C#N)C2=CC=C(C=C2)Br)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis(4-bromophenyl)fumaronitrile | |

CAS RN |

315203-26-0 | |

| Record name | 2,3-Bis(4-bromophenyl)-2-butenedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B3028679.png)